3-(Pyridin-2-YL)prop-2-enal
Description
3-(Pyridin-2-yl)prop-2-enal (CAS: 28823-16-7) is an α,β-unsaturated aldehyde featuring a pyridin-2-yl substituent. Its molecular formula is C₈H₇NO (MW: 133.15 g/mol). The compound’s structure combines the electrophilic aldehyde group with the electron-deficient pyridine ring, making it reactive in conjugate addition and cyclization reactions.
Properties
CAS No. |
863677-37-6 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-pyridin-2-ylprop-2-enal |
InChI |
InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-7H |
InChI Key |
ZVEJSCDZTXEUBM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C=CC=O |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C=O |
Canonical SMILES |
C1=CC=NC(=C1)C=CC=O |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-YL)prop-2-enal typically involves the condensation of 2-pyridinecarboxaldehyde with an appropriate propenyl precursor. One common method is the Claisen-Schmidt condensation, where 2-pyridinecarboxaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-YL)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-(Pyridin-2-YL)prop-2-enoic acid.
Reduction: 3-(Pyridin-2-YL)prop-2-enol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
3-(Pyridin-2-YL)prop-2-enal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-YL)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
| Compound Name | CAS No. | Functional Group | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-(Pyridin-2-yl)prop-2-enal | 28823-16-7 | Aldehyde | Pyridin-2-yl, α,β-unsaturated aldehyde | 133.15 |
| (E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | Not provided | Ketone | Pyridin-2-yl, 4-bromophenyl, conjugated ketone | 276.31 |
| 2-Methoxycinnamaldehyde | 1504-74-1 | Aldehyde | 2-Methoxyphenyl, α,β-unsaturated aldehyde | 162.19 |
| 3-(Pyridin-3-yl)prop-2-enamide | 1126-73-4 | Amide | Pyridin-3-yl, α,β-unsaturated amide | 148.16 |
| 3-(Pyridin-2-yl)prop-2-yn-1-ol | 29768-03-4 | Alcohol | Pyridin-2-yl, propargyl alcohol | 133.15 |
Key Observations :
- Reactivity : The aldehyde group in this compound is more electrophilic than the ketone in (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, favoring nucleophilic additions .
- Biological Activity : Amide derivatives like 3-(Pyridin-3-yl)prop-2-enamide may exhibit improved stability and hydrogen-bonding capacity, making them suitable for drug design .
Electronic and Steric Effects
Research Findings and Data
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| This compound | Not reported | Not reported | Likely polar aprotic solvents |
| (E)-3-(4-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | 103–105 | Not reported | Moderate in DMSO |
| 2-Methoxycinnamaldehyde | Not reported | ~250 | Ethanol, chloroform |
Notes:
- The ketone derivative’s higher melting point (103–105°C) reflects crystallinity due to the bromophenyl group .
- Solubility data for this compound is inferred from analogs like 2-methoxycinnamaldehyde .
Spectroscopic Data
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